molecular formula C19H23ClN2O3S B6110069 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B6110069
M. Wt: 394.9 g/mol
InChI Key: STRGGSLPGNBJKU-UHFFFAOYSA-N
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Description

1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxybenzenesulfonyl group and a 2,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 4-chloro-3-methoxybenzenesulfonyl chloride: This can be achieved by reacting 4-chloro-3-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of the piperazine derivative: The 4-chloro-3-methoxybenzenesulfonyl chloride is then reacted with 4-(2,5-dimethylphenyl)piperazine in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-chloro-3-methoxybenzenesulfonic acid derivatives.

    Reduction: Formation of 4-chloro-3-methoxybenzenesulfide derivatives.

    Substitution: Formation of 4-substituted-3-methoxybenzenesulfonyl derivatives.

Scientific Research Applications

1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(4-Methoxybenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine
  • 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dimethylphenyl)piperazine

Uniqueness

1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is unique due to the presence of both the 4-chloro-3-methoxybenzenesulfonyl and 2,5-dimethylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-4-5-15(2)18(12-14)21-8-10-22(11-9-21)26(23,24)16-6-7-17(20)19(13-16)25-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRGGSLPGNBJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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